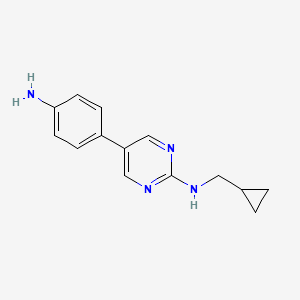![molecular formula C19H20N8 B6443798 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline CAS No. 2549012-41-9](/img/structure/B6443798.png)
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline (2M3PQ) is an important quinoxaline derivative that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of heterocyclic compounds, and is composed of two fused rings, one pyridine and one quinoxaline. 2M3PQ is a relatively new compound, and its exact mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been used in a variety of scientific research applications, including studies of its effects on cancer cells, its role in drug delivery, and its potential as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of diabetes, as well as its potential as a therapeutic agent for neurological diseases such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is still being studied, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are involved in the inflammatory response, and inhibition of these enzymes can lead to reduced inflammation. Additionally, 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-diabetic effects, and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline in lab experiments is its relatively low toxicity, which makes it suitable for use in a wide range of experiments. Additionally, its inhibitory effects on COX-2 and PDE-4 make it a valuable tool for studying inflammation and other physiological processes. However, 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has a relatively short half-life, meaning that its effects may not be sustained over long periods of time.
Direcciones Futuras
The potential applications of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline are far-reaching, and there are many potential future directions for research. These include further studies into its anti-inflammatory and anti-cancer effects, as well as its potential as a therapeutic agent for neurological diseases. Additionally, further research into its effects on other physiological processes, such as metabolism and cell signaling, could yield valuable insights. Finally, further research into its pharmacokinetics and pharmacodynamics could lead to the development of more effective formulations of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline for use in clinical settings.
Métodos De Síntesis
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline can be synthesized using a two-step reaction. The first step involves the condensation of 4-chloro-3-methyl-6-methyl-9H-purin-2-amine with 1-ethyl-3-methyl-1H-pyrrole-2-carboxaldehyde to form the intermediate 2,6-dichloro-3-methyl-9H-purin-2-amine. This intermediate is then reacted with 1-methyl-3-methyl-1H-pyrrole-2-carboxaldehyde to form the final product 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline.
Propiedades
IUPAC Name |
2-methyl-3-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAUGHNOBEIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6443717.png)
![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)
![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443774.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)
![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)

![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)